molecular formula C20H20N6O2 B5781246 2,3-dimethoxybenzaldehyde (8-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone

2,3-dimethoxybenzaldehyde (8-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone

Cat. No. B5781246
M. Wt: 376.4 g/mol
InChI Key: NZEZCNJCSKXQER-SRZZPIQSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-dimethoxybenzaldehyde (8-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone is a chemical compound that has gained importance in scientific research due to its potential in various applications. This compound is synthesized using a specific method that involves several steps. The mechanism of action of this compound is not yet fully understood, but research has shown that it has various biochemical and physiological effects.

Scientific Research Applications

2,3-dimethoxybenzaldehyde (8-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone has various scientific research applications. One of the main applications is in the field of cancer research. Research has shown that this compound has potential as an anticancer agent due to its ability to induce apoptosis in cancer cells. This compound has also been shown to have potential as an anti-inflammatory agent, as it can inhibit the production of inflammatory cytokines.

Mechanism Of Action

The mechanism of action of 2,3-dimethoxybenzaldehyde (8-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone is not yet fully understood. However, research has shown that this compound can induce apoptosis in cancer cells by activating the caspase pathway. This compound can also inhibit the production of inflammatory cytokines by inhibiting the NF-κB pathway.
Biochemical and Physiological Effects:
2,3-dimethoxybenzaldehyde (8-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone has various biochemical and physiological effects. Research has shown that this compound can induce apoptosis in cancer cells, inhibit the production of inflammatory cytokines, and inhibit the growth of bacteria and fungi.

Advantages And Limitations For Lab Experiments

The advantages of using 2,3-dimethoxybenzaldehyde (8-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone in lab experiments include its potential as an anticancer agent, anti-inflammatory agent, and antimicrobial agent. However, the limitations of using this compound include its potential toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

For research on 2,3-dimethoxybenzaldehyde (8-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone include further studies on its mechanism of action, toxicity, and potential as an anticancer, anti-inflammatory, and antimicrobial agent. Research can also focus on developing new synthesis methods for this compound and testing its efficacy in animal models. Additionally, research can explore the potential use of this compound in combination with other drugs for enhanced efficacy.

Synthesis Methods

The synthesis of 2,3-dimethoxybenzaldehyde (8-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone involves several steps. The first step involves the reaction of 2,3-dimethoxybenzaldehyde with hydrazine hydrate to form 2,3-dimethoxybenzaldehyde hydrazone. The second step involves the reaction of 8-ethyl-5H-[1,2,4]triazino[5,6-b]indole-3-carboxylic acid with thionyl chloride to form 8-ethyl-5H-[1,2,4]triazino[5,6-b]indole-3-carbonyl chloride. The final step involves the reaction of 2,3-dimethoxybenzaldehyde hydrazone with 8-ethyl-5H-[1,2,4]triazino[5,6-b]indole-3-carbonyl chloride to form 2,3-dimethoxybenzaldehyde (8-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone.

properties

IUPAC Name

N-[(E)-(2,3-dimethoxyphenyl)methylideneamino]-8-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N6O2/c1-4-12-8-9-15-14(10-12)17-19(22-15)23-20(26-24-17)25-21-11-13-6-5-7-16(27-2)18(13)28-3/h5-11H,4H2,1-3H3,(H2,22,23,25,26)/b21-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZEZCNJCSKXQER-SRZZPIQSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)NC3=C2N=NC(=N3)NN=CC4=C(C(=CC=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC2=C(C=C1)NC3=C2N=NC(=N3)N/N=C/C4=C(C(=CC=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(E)-(2,3-dimethoxyphenyl)methylideneamino]-8-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-amine

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